35-Fold Improvement in Human μ-Opioid Receptor Binding Affinity: 6-Methyl vs. 6-Desmethyl Analog
In a direct head-to-head comparison within the same study, the 6-methyl analog (Compound 3) exhibited a human μ-opioid receptor binding Ki of 4.79 ± 1.92 nM, compared to 168 ± 57.9 nM for the 6-desmethyl analog (Compound 2)—a 35-fold improvement in binding affinity attributable solely to the presence of the 6-methyl group [1]. This 'magic methyl' effect far exceeds the ≤10-fold improvement typically expected from lipophilic burial of a methyl group (estimated at ≤1.5 kcal/mol), indicating a unique conformational pre-organization mechanism [1].
| Evidence Dimension | Human μ-opioid receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 4.79 ± 1.92 nM (Compound 3, 6-methyl analog) |
| Comparator Or Baseline | Ki = 168 ± 57.9 nM (Compound 2, 6-desmethyl analog) |
| Quantified Difference | 35-fold improvement (168 / 4.79 ≈ 35) |
| Conditions | [³H]DAMGO filter binding assay; human μ-opioid receptor; values are means of ≥5 experiments |
Why This Matters
A 35-fold potency difference at the primary target means that the 6-desmethyl analog cannot substitute for the 6-methyl compound in any application requiring μ-opioid receptor engagement at pharmacologically relevant concentrations.
- [1] Lunn G, Banks BJ, Crook R, Feeder N, Pettman A, Sabnis Y. Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding. Bioorg Med Chem Lett. 2011;21(15):4608-4611. doi:10.1016/j.bmcl.2011.05.132 View Source
